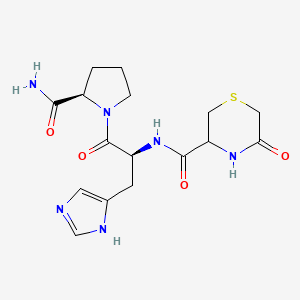
N-(5-Oxothiomorpholine-3-carbonyl)-L-histidyl-D-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Oxothiomorpholine-3-carbonyl)-L-histidyl-D-prolinamide is a synthetic compound that belongs to the class of peptides. It is characterized by the presence of a thiomorpholine ring, a histidine residue, and a proline residue. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Oxothiomorpholine-3-carbonyl)-L-histidyl-D-prolinamide typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a suitable amine with a thiocarbonyl compound under controlled conditions.
Peptide Bond Formation: The histidine and proline residues are coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
Coupling of the Thiomorpholine Ring to the Peptide: The thiomorpholine ring is then coupled to the peptide chain using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including automated peptide synthesizers and high-throughput purification methods. The use of protective groups and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Oxothiomorpholine-3-carbonyl)-L-histidyl-D-prolinamide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The amide and peptide bonds can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Amines, thiols, and alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomorpholine ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a model compound for studying peptide synthesis and reactions.
Biology: Investigating its interactions with biological macromolecules and potential as a bioactive peptide.
Medicine: Exploring its therapeutic potential in drug development, particularly for targeting specific enzymes or receptors.
Industry: Potential use in the development of novel materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-Oxothiomorpholine-3-carbonyl)-L-histidyl-D-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring and peptide residues may play a crucial role in binding to these targets and modulating their activity. Detailed studies on the molecular pathways and targets involved are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(5-Oxothiomorpholine-3-carbonyl)-L-histidyl-L-prolinamide: A similar compound with a different stereochemistry at the proline residue.
N-(5-Oxothiomorpholine-3-carbonyl)-L-histidyl-D-alaninamide: A compound with an alanine residue instead of proline.
N-(5-Oxothiomorpholine-3-carbonyl)-L-histidyl-D-serinamide: A compound with a serine residue instead of proline.
Uniqueness
N-(5-Oxothiomorpholine-3-carbonyl)-L-histidyl-D-prolinamide is unique due to its specific combination of a thiomorpholine ring, histidine, and D-proline residues. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Conclusion
This compound is a compound of interest in various scientific fields due to its unique structural features and potential applications
Properties
CAS No. |
62414-29-3 |
|---|---|
Molecular Formula |
C16H22N6O4S |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[(2S)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxothiomorpholine-3-carboxamide |
InChI |
InChI=1S/C16H22N6O4S/c17-14(24)12-2-1-3-22(12)16(26)10(4-9-5-18-8-19-9)21-15(25)11-6-27-7-13(23)20-11/h5,8,10-12H,1-4,6-7H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)/t10-,11?,12+/m0/s1 |
InChI Key |
YTYKLSLZNPPRJY-ASKATJPDSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)C3CSCC(=O)N3)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CSCC(=O)N3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Nitro-N-[4-(pentyloxy)phenyl]benzene-1-carbothioamide](/img/structure/B14519974.png)
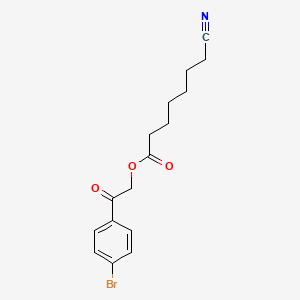
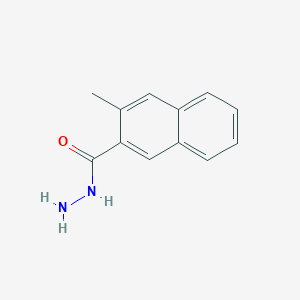
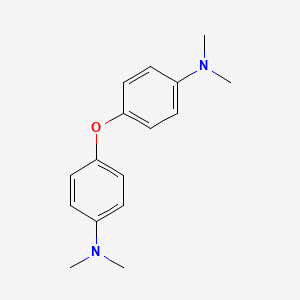
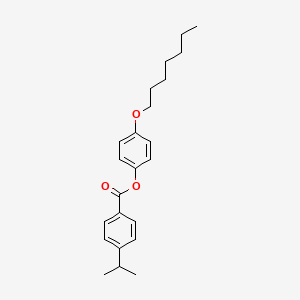
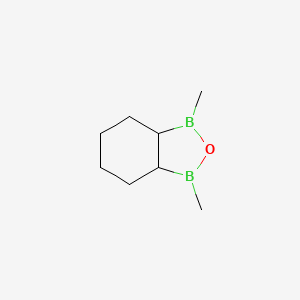
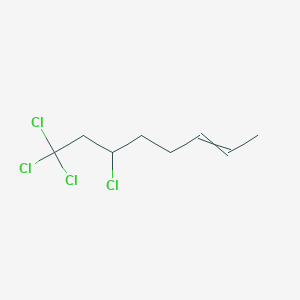
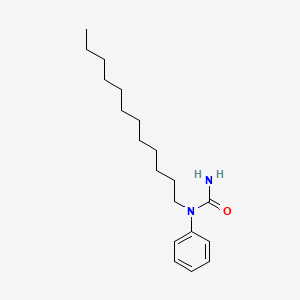
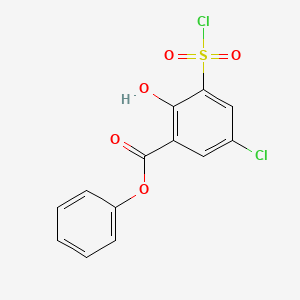
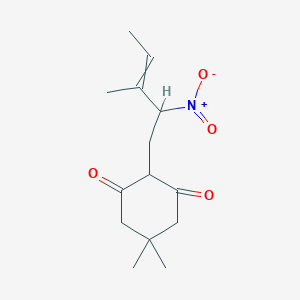
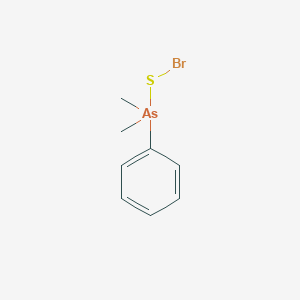

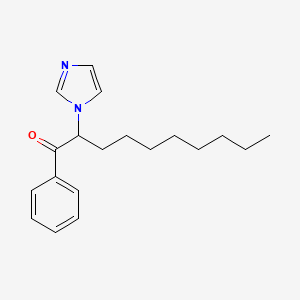
![2-[(5-Nitro-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14520070.png)
